WAY-200070 (CAS 440122-66-7) is a synthetic aryl diphenolic azole that functions as a highly potent and selective estrogen receptor beta (ERβ) agonist. In procurement and assay design, it is valued for its discrete, non-steroidal chemical structure, excellent DMSO solubility (≥20 mg/mL), and high binding affinity (IC50 = 2.3 nM for ERβ). Unlike endogenous estrogens, WAY-200070 allows researchers and drug developers to isolate ERβ-mediated neuroprotective, anxiolytic, and antiproliferative pathways without triggering off-target ERα activation . Its robust physical properties and stereochemical stability make it a preferred baseline material for high-throughput screening and chronic in vivo dosing models where precision and reproducibility are mandatory .
Substituting WAY-200070 with generic steroidal estrogens (like 17β-estradiol) or alternative in-class synthetic agonists (like DPN) introduces critical flaws in experimental reproducibility and data interpretation. Endogenous estradiol binds ERα and ERβ with near-equal affinity, confounding ERβ-specific assays with ERα-driven proliferative effects in reproductive tissues[1]. While the alternative ERβ agonist DPN is commonly used, it is typically supplied as a racemic mixture where only the S-enantiomer is highly active at the target receptor, introducing batch-to-batch variability and requiring higher doses to achieve efficacy [2]. WAY-200070 overcomes these procurement bottlenecks by providing a single, stereochemically uniform molecule with a 68-fold selectivity for ERβ, ensuring absolute assay reproducibility without the need for costly enantiomer separation or the risk of off-target toxicity [3].
WAY-200070 demonstrates exceptional binding affinity for ERβ (IC50 = 2.3 nM) while maintaining a significantly lower affinity for ERα (IC50 = 155 nM), yielding a 68-fold selectivity ratio. In contrast, the endogenous baseline 17β-estradiol (E2) exhibits a near 1:1 binding ratio for both receptor subtypes . This quantitative differentiation allows researchers to definitively attribute downstream signaling events—such as c-fos activation or target gene transcription—solely to ERβ pathways.
| Evidence Dimension | Receptor Binding Affinity (IC50) |
| Target Compound Data | ERβ IC50 = 2.3 nM; ERα IC50 = 155 nM (68-fold selectivity) |
| Comparator Or Baseline | 17β-Estradiol (E2) (~1:1 selectivity for ERβ vs ERα) |
| Quantified Difference | 68-fold improvement in ERβ selectivity over baseline E2 |
| Conditions | In vitro radioligand binding assays |
Procuring a highly selective agonist is mandatory for isolating ERβ-specific mechanisms without the confounding variables of ERα activation.
A major procurement challenge with the common ERβ agonist DPN is its racemic nature; it consists of R-DPN and S-DPN, where only the S-enantiomer actively drives ERβ transcription. WAY-200070 is synthesized as a single, discrete aryl diphenolic azole, completely eliminating enantiomeric variability [1]. This stereochemical uniformity ensures that 100% of the procured mass is the active pharmacophore, preventing the dose-response dilution and reproducibility issues inherent to racemic mixtures.
| Evidence Dimension | Active Pharmacophore Proportion |
| Target Compound Data | 100% active compound (no enantiomeric mixture) |
| Comparator Or Baseline | Racemic DPN (50% inactive/off-target R-enantiomer) |
| Quantified Difference | Elimination of 50% inactive isomeric mass |
| Conditions | Standard procurement and stock formulation |
Purchasing a stereochemically pure compound avoids the hidden costs of enantiomer separation and guarantees lot-to-lot consistency in sensitive screening assays.
For high-throughput screening and in vivo formulation, compound solubility dictates processability. WAY-200070 exhibits robust solubility in DMSO, readily achieving stable stock concentrations of ≥20 mg/mL (up to 50 mg/mL / 163.34 mM) . This high solubility threshold prevents precipitation in aqueous assay buffers upon dilution, a common failure point for highly lipophilic steroidal analogs, thereby ensuring precise dosing and reliable pharmacokinetic profiling.
| Evidence Dimension | Maximum stable stock concentration |
| Target Compound Data | ≥20 mg/mL (up to 50 mg/mL) in DMSO |
| Comparator Or Baseline | Lipophilic steroidal baselines (prone to aqueous precipitation) |
| Quantified Difference | Reliable maintenance of >100 mM stock solutions |
| Conditions | DMSO stock preparation at room temperature |
High stock solubility streamlines laboratory workflows by enabling high-concentration storage and minimizing vehicle-induced toxicity during serial dilutions.
In chronic in vivo studies, ERα activation leads to unwanted cellular proliferation in reproductive tissues. While ERα agonists like PPT cause significant increases in uterine weight, ERβ-selective agonists like WAY-200070 maintain baseline uterine weights even during sustained dosing [1]. This lack of uterotrophic activity confirms its suitability for long-term behavioral or oncological studies where peripheral estrogenic toxicity would otherwise force early trial termination.
| Evidence Dimension | Uterotrophic Activity (Uterine Weight Increase) |
| Target Compound Data | No significant increase vs. vehicle |
| Comparator Or Baseline | PPT (ERα agonist) or E2 (Significant uterine weight increase) |
| Quantified Difference | Complete avoidance of ERα-mediated tissue proliferation |
| Conditions | In vivo chronic dosing in ovariectomized rodent models |
Procuring a compound devoid of proliferative toxicity is critical for regulatory-compliant in vivo workflows and long-term animal survival.
Due to its rapid blood-brain barrier penetration and highly selective ERβ activation, WAY-200070 is the optimal choice for in vivo models assessing anxiolytic and antidepressant mechanisms. Its stereochemical uniformity ensures reproducible dosing in central nervous system target engagement studies, avoiding the variability seen with racemic alternatives [1].
The excellent DMSO solubility (≥20 mg/mL) and discrete chemical structure of WAY-200070 make it an ideal positive control for in vitro ERβ transcription assays. It allows assay developers to establish robust baselines without the precipitation risks associated with steroidal estrogens.
In prostate and breast cancer models, researchers must isolate ERβ's antiproliferative effects from ERα's tumor-promoting signals. WAY-200070's 68-fold selectivity and lack of uterotrophic toxicity enable chronic dosing protocols that accurately map ERβ-mediated tumor suppression without off-target tissue proliferation [2].